Cas no 403834-57-1 (methyl 2-({2-(trifluoromethyl)phenylcarbamoyl}methyl)sulfanylacetate)

methyl 2-({2-(trifluoromethyl)phenylcarbamoyl}methyl)sulfanylacetate 化学的及び物理的性質
名前と識別子
-
- methyl 2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)acetate
- Acetic acid, 2-[[2-oxo-2-[[2-(trifluoromethyl)phenyl]amino]ethyl]thio]-, methyl ester
- methyl 2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylacetate
- methyl 2-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]acetate
- SR-01000009949-1
- SR-01000009949
- AKOS024602557
- 403834-57-1
- F1016-0222
- methyl 2-({2-(trifluoromethyl)phenylcarbamoyl}methyl)sulfanylacetate
-
- インチ: 1S/C12H12F3NO3S/c1-19-11(18)7-20-6-10(17)16-9-5-3-2-4-8(9)12(13,14)15/h2-5H,6-7H2,1H3,(H,16,17)
- InChIKey: JSKNKFPNMIHMHB-UHFFFAOYSA-N
- ほほえんだ: C(OC)(=O)CSCC(=O)NC1=CC=CC=C1C(F)(F)F
計算された属性
- せいみつぶんしりょう: 307.04899890g/mol
- どういたいしつりょう: 307.04899890g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 349
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 80.7Ų
methyl 2-({2-(trifluoromethyl)phenylcarbamoyl}methyl)sulfanylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1016-0222-20mg |
methyl 2-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]acetate |
403834-57-1 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1016-0222-2μmol |
methyl 2-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]acetate |
403834-57-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1016-0222-3mg |
methyl 2-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]acetate |
403834-57-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1016-0222-2mg |
methyl 2-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]acetate |
403834-57-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1016-0222-15mg |
methyl 2-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]acetate |
403834-57-1 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1016-0222-10mg |
methyl 2-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]acetate |
403834-57-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1016-0222-1mg |
methyl 2-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]acetate |
403834-57-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1016-0222-20μmol |
methyl 2-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]acetate |
403834-57-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1016-0222-4mg |
methyl 2-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]acetate |
403834-57-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1016-0222-10μmol |
methyl 2-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]acetate |
403834-57-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 |
methyl 2-({2-(trifluoromethyl)phenylcarbamoyl}methyl)sulfanylacetate 関連文献
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
3. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
7. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
methyl 2-({2-(trifluoromethyl)phenylcarbamoyl}methyl)sulfanylacetateに関する追加情報
Introduction to Methyl 2-({2-(trifluoromethyl)phenylcarbamoyl}methyl)sulfanylacetate (CAS No. 403834-57-1)
Methyl 2-({2-(trifluoromethyl)phenylcarbamoyl}methyl)sulfanylacetate, with the CAS number 403834-57-1, is a sophisticated organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a trifluoromethyl group and a carbamoyl moiety. These structural features contribute to its unique chemical properties and potential biological activities, making it a subject of intense study in medicinal chemistry.
The methyl sulfanylacetate moiety in the name of this compound suggests its versatility in chemical reactions, particularly in the context of synthesis and functionalization. The presence of a trifluoromethyl group is particularly noteworthy, as this substituent is known to enhance the metabolic stability and lipophilicity of molecules, which are critical factors in drug design. Furthermore, the carbamoyl group often serves as a key pharmacophore in many bioactive compounds, contributing to interactions with biological targets.
In recent years, there has been a surge in research focused on the development of novel therapeutic agents that incorporate fluorinated aromatic rings. The trifluoromethyl group, in particular, has been extensively studied for its ability to modulate the pharmacokinetic and pharmacodynamic properties of drugs. For instance, it can improve binding affinity to biological receptors and reduce susceptibility to metabolic degradation. This has led to its widespread use in the design of small-molecule drugs targeting various diseases, including cancer and inflammatory disorders.
Methyl 2-({2-(trifluoromethyl)phenylcarbamoyl}methyl)sulfanylacetate represents a promising candidate for further exploration in drug discovery. Its structural features suggest potential applications as an intermediate in the synthesis of more complex molecules with specific biological activities. The carbamoyl group, for example, can be further functionalized to introduce additional pharmacophores or to modify the solubility and bioavailability of the compound.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the trifluoromethyl group typically requires specialized reagents and conditions to achieve regioselectivity and minimize side reactions. Similarly, the incorporation of the carbamoyl moiety necessitates precise control over reaction conditions to avoid unwanted byproducts.
Recent advancements in synthetic methodologies have enabled more efficient and scalable production of compounds like Methyl 2-({2-(trifluoromethyl)phenylcarbamoyl}methyl)sulfanylacetate. Techniques such as flow chemistry and microwave-assisted synthesis have significantly reduced reaction times and improved yields, making it feasible to produce larger quantities of these complex molecules for further study.
In terms of biological activity, preliminary studies suggest that Methyl 2-({2-(trifluoromethyl)phenylcarbamoyl}methyl)sulfanylacetate may exhibit properties relevant to several therapeutic areas. The combination of the trifluoromethyl group and the carbamoyl moiety could potentially modulate enzyme activity or receptor binding affinity. Additionally, the sulfanylacetate group may contribute to interactions with cellular components, influencing pathways involved in disease progression.
Ongoing research is focused on evaluating the pharmacological profile of this compound through both in vitro and in vivo studies. These investigations aim to elucidate its mechanism of action and assess its potential as a lead compound for drug development. The results from these studies will provide valuable insights into the therapeutic potential of Methyl 2-({2-(trifluoromethyl)phenylcarbamoyl}methyl)sulfanylacetate and guide future synthetic modifications.
The impact of fluorinated aromatic compounds on drug discovery cannot be overstated. The unique properties imparted by substituents such as the trifluoromethyl group continue to drive innovation in medicinal chemistry. As research progresses, compounds like Methyl 2-({2-(trifluoromethyl)phenylcarbamoyl}methyl)sulfanylacetate are expected to play a crucial role in developing next-generation therapeutics that address unmet medical needs.
In conclusion, Methyl 2-({2-(trifluoromethyl)phenylcarbamoyl}methyl)sulfanylacetate (CAS No. 403834-57-1) is a structurally complex and multifaceted compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive candidate for further exploration, both as a synthetic intermediate and as a lead compound for drug development. As our understanding of fluorinated aromatic compounds continues to grow, so too will the opportunities for discovering novel therapeutic agents based on these versatile molecular frameworks.
403834-57-1 (methyl 2-({2-(trifluoromethyl)phenylcarbamoyl}methyl)sulfanylacetate) 関連製品
- 1369071-61-3(8-methoxyisoquinolin-1-amine)
- 2188202-93-7(1-(1-benzofuran-2-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine)
- 1357624-57-7(1-Butanamine, 2,2,3,4,4,4-hexafluoro-N,N-dimethyl-)
- 2171415-45-3(3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobicyclo2.2.1heptane-2-carboxylic acid)
- 2034397-97-0(3-({1-(3-methylphenyl)methanesulfonylpyrrolidin-3-yl}oxy)pyrazine-2-carbonitrile)
- 1447918-54-8(3-(1-methylcyclohexyl)propanenitrile)
- 2229395-99-5(O-2-(4-bromo-3,5-dimethylphenyl)propylhydroxylamine)
- 1281964-02-0(2-(Bromomethyl)-1-(4-methoxybenzyl)-2-methylaziridine)
- 78761-26-9(D(-)-Ac-α-phenylglycinol)
- 1053239-39-6(2-(2,6,7,8-Tetrahydro-1H-indeno5,4-bfuran-8-yl)ethanamine Hydrochloride)




